molecular formula C25H23ClN4O3 B11325247 2-[(E)-2-(4-chlorophenyl)ethenyl]-5-{4-[(4-methylphenoxy)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile

2-[(E)-2-(4-chlorophenyl)ethenyl]-5-{4-[(4-methylphenoxy)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B11325247
M. Wt: 462.9 g/mol
InChI Key: MCTRVOOKLUAUMR-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-{4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxyphenoxy group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-{4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the chlorophenyl ethenyl group: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with a chlorobenzaldehyde to form the desired ethenyl group.

    Synthesis of the methoxyphenoxy acetyl piperazine: This involves the reaction of 4-methoxyphenol with chloroacetyl chloride to form 4-methoxyphenoxyacetyl chloride, which is then reacted with piperazine to form the final intermediate.

    Cyclization to form the oxazole ring: The final step involves the cyclization of the intermediate compounds to form the oxazole ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-{4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-{4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-{4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-{4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H23ClN4O3

Molecular Weight

462.9 g/mol

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C25H23ClN4O3/c1-18-2-9-21(10-3-18)32-17-24(31)29-12-14-30(15-13-29)25-22(16-27)28-23(33-25)11-6-19-4-7-20(26)8-5-19/h2-11H,12-15,17H2,1H3/b11-6+

InChI Key

MCTRVOOKLUAUMR-IZZDOVSWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=C(C=C4)Cl)C#N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=C(C=C4)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.